ethyl 4-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that features a combination of various functional groups, including a bromophenyl group, a furan ring, a triazole ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable precursor.
Introduction of the bromophenyl group: This step often involves a halogenation reaction using bromine or a bromine-containing reagent.
Attachment of the furan ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the ester group: This is typically achieved through esterification, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the triazole ring can be susceptible to oxidation under certain conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include Pd/C with hydrogen gas and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines (NH₂R) and thiols (SHR).
Major Products
Oxidation: Oxidized derivatives of the furan and triazole rings.
Reduction: Phenyl derivatives.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Ethyl 4-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of ethyl 4-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring and the furan ring are likely involved in binding to these targets, while the bromophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(2-((4-phenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate: Similar structure but lacks the bromine atom, which may affect its reactivity and binding properties.
Methyl 3-(4-bromophenyl)-3-(furan-2-carboxamido)propanoate: Contains a similar bromophenyl and furan structure but differs in the triazole ring and ester group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 4-[[2-[[4-(4-bromophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN5O5S/c1-2-35-24(34)16-5-9-18(10-6-16)28-22(32)15-37-25-30-29-21(14-27-23(33)20-4-3-13-36-20)31(25)19-11-7-17(26)8-12-19/h3-13H,2,14-15H2,1H3,(H,27,33)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVHNTCFEFFNFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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